N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide
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Overview
Description
- It consists of a thiadiazole ring (with a nitrogen and sulfur atom) attached to a phenethyl group and an acetamide moiety.
- The compound’s molecular weight is approximately 359.42 g/mol .
- It is a white to off-white crystalline solid with a melting point that is not readily available.
- Its CAS number is 139-76-4 .
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide: , also known by its IUPAC name , has the chemical formula .
Preparation Methods
Synthetic Routes:
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules due to its functional groups.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor, or anti-inflammatory properties).
Medicine: Research on its pharmacological effects and potential therapeutic applications.
Industry: May serve as an intermediate in the synthesis of other compounds.
Mechanism of Action
- The exact mechanism of action is not well-documented, but it likely involves interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C18H17N3O3S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide |
InChI |
InChI=1S/C18H17N3O3S/c1-11-6-4-5-7-13(11)17(22)20-18-19-16(21-25-18)12-8-9-14(23-2)15(10-12)24-3/h4-10H,1-3H3,(H,19,20,21,22) |
InChI Key |
FKLRVVBUQVIVOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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